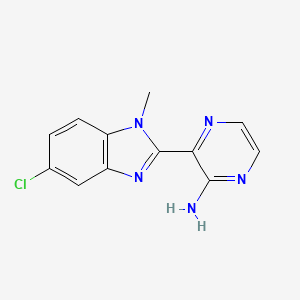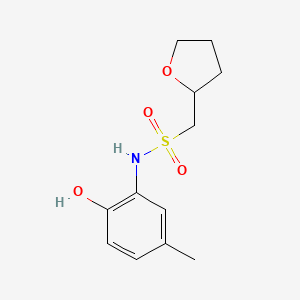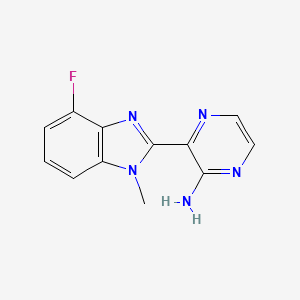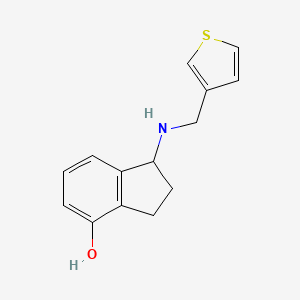
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde, also known as FTC, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. FTC is a yellow crystalline powder with a molecular formula of C8H5NO2S and a molecular weight of 183.2 g/mol.
科学的研究の応用
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as a drug candidate for the treatment of cancer, diabetes, and other diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of various analytes.
作用機序
The mechanism of action of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, as well as the activity of various kinases involved in cancer cell proliferation. This compound has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. This compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde is its ease of synthesis and availability. This compound can be synthesized with high yields using relatively simple procedures. In addition, this compound exhibits high stability and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain applications.
将来の方向性
There are numerous future directions for the study of 2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde. One potential direction is the development of more efficient and scalable synthesis methods for this compound and its derivatives. Another direction is the investigation of the structure-activity relationships of this compound and its analogs to identify more potent and selective compounds for various applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo could provide valuable insights into its potential use as a therapeutic agent. Finally, the exploration of novel applications of this compound in areas such as catalysis, optoelectronics, and sensing could lead to the development of new materials and technologies with unique properties.
合成法
2-(Furan-3-yl)-1,3-thiazole-5-carbaldehyde can be synthesized through a multistep process involving the reaction of furan-3-carboxaldehyde with thiosemicarbazide in the presence of a catalyst. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be achieved with high yields.
特性
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRHECHSLIUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Oxolan-2-ylmethylsulfonyl)pyrrolidin-3-yl]methanol](/img/structure/B7569805.png)




![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)



![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
